

Application Notes and Protocols: Isocaryophyllene as a Flavoring Agent

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Compound of Interest

Compound Name: *Isocaryophyllene*

Cat. No.: *B031545*

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Introduction

Isocaryophyllene (CAS 118-65-0) is a natural bicyclic sesquiterpene and an isomer of the more widely known β -caryophyllene.^{[1][2]} It is found as a minor constituent in the essential oils of various plants, including cloves, cinnamon, basil, rosemary, and black pepper.^[1] Characterized by its distinct woody and spicy aroma, **isocaryophyllene** presents potential for application as a flavoring agent in the food industry.^[1]

These application notes provide a comprehensive overview of **isocaryophyllene**'s properties, regulatory status, and potential applications. Detailed protocols for its evaluation, including sensory analysis, stability testing, and analytical quantification, are provided to guide researchers in assessing its suitability for food and beverage formulations. A critical distinction is maintained throughout this document between **isocaryophyllene** and its GRAS-affirmed isomer, β -caryophyllene, as their regulatory statuses and documented properties differ significantly.

Data Presentation

Quantitative data for **isocaryophyllene** is summarized in the tables below.

Table 1: Physicochemical Properties of **Isocaryophyllene**

Property	Value	Reference(s)
CAS Number	118-65-0	[1][2]
Molecular Formula	C ₁₅ H ₂₄	[1][2]
Molecular Weight	204.35 g/mol	[1][2]
Appearance	Colorless to pale yellow oil	[2]
Boiling Point	266-273 °C @ 760 mm Hg	[1][2]
Density	~0.893 g/mL at 20 °C	[2]
Flash Point	104.44 °C (220 °F)	[1]
Vapor Pressure	0.013 mmHg @ 25 °C (est.)	[1]
Solubility	Insoluble in water; Soluble in alcohol	[1]
LogP (o/w)	6.416 (est.)	[1]

Table 2: Organoleptic and Regulatory Profile of **Isocaryophyllene**

Attribute	Description	Reference(s)
Odor	Woody, spicy	[1][2]
Taste	Data not available	[1]
FEMA Number	Not Assigned	[1]
JECFA Number	Not Assigned	[1]
EU DG SANTE Status	Not Listed	[1]

Application Notes

Regulatory Status

A critical consideration for any ingredient intended for food use is its regulatory approval. Unlike its isomer β -caryophyllene (CAS 87-44-5), which is listed by the Flavor and Extract

Manufacturers Association (FEMA) as GRAS (Generally Recognized as Safe) with FEMA number 2252 and is approved for food use by the FDA (21 CFR 172.515), **isocaryophyllene** (CAS 118-65-0) does not currently hold this status.^{[1][3]} Major databases for food flavoring agents indicate that a FEMA number and JECFA (Joint FAO/WHO Expert Committee on Food Additives) number have not been assigned to **isocaryophyllene**.^[1] Therefore, its use as a flavoring agent in commercially distributed food products would require a comprehensive safety assessment and submission of a GRAS notification or food additive petition to regulatory bodies like the FDA and EFSA.^{[4][5]}

Potential Flavor Applications

Based on its "woody spicy" aroma profile, **isocaryophyllene** could potentially be used to impart warm, earthy, and peppery notes to a variety of food and beverage products. Potential applications could include:

- Beverages: Herbal teas, spiced liquors, and non-alcoholic spiced beverages.
- Savory Products: Soups, sauces, marinades, and meat products where a peppery or clove-like note is desired.
- Bakery: Gingerbread, spice cakes, and savory crackers.

The lack of a defined taste profile necessitates thorough sensory evaluation to determine its contribution to the overall flavor beyond aroma.

Functional Properties and Safety Considerations

Isocaryophyllene may offer secondary benefits such as antimicrobial properties, which are common among terpenes found in essential oils.^[6] However, safety is a primary concern. One study indicated that **isocaryophyllene** can induce cytotoxicity at concentrations of 100 μ M and higher in cell culture, a mechanism proposed to involve the induction of reactive oxygen species (ROS) and subsequent lipid peroxidation. This highlights the need for careful dose-management and thorough toxicological evaluation before it can be considered for food use.

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of **isocaryophyllene** as a novel flavoring agent.

Protocol 1: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes (aroma, flavor, mouthfeel) of **isocaryophyllene**.

Materials:

- **Isocaryophyllene** ($\geq 95\%$ purity)
- Deodorized sunflower or canola oil (for oil-soluble base)
- Spring water (for water-soluble base, with 0.1% Tween 80 as emulsifier)
- Reference standards for aroma/flavor attributes (e.g., eugenol for clove, piperine for pepper, guaiacol for woody)
- ISO-compliant sensory evaluation booths with controlled lighting and ventilation
- Glass tasting vessels with lids
- Unsalted crackers and spring water for palate cleansing

Methodology:

- Panelist Selection and Training:
 - Recruit 8-12 panelists based on their sensory acuity and ability to describe flavors.
 - Conduct training sessions over several days. Familiarize panelists with the QDA methodology and the use of a 15-cm line scale.
 - Develop a consensus vocabulary (lexicon) for the sensory attributes of **isocaryophyllene** using reference standards. Attributes may include "woody," "spicy," "peppery," "clove-like," "earthy," etc.

- Sample Preparation:
 - Prepare a stock solution of **isocaryophyllene** in the chosen base (oil or emulsified water).
 - Create a series of dilutions to determine the detection threshold and a suitable concentration for evaluation (e.g., 1, 5, 10, 20 ppm). The evaluation concentration should be clearly perceptible but not overwhelming.
 - Prepare coded, randomized samples (20 mL per panelist) and a control (base only). Allow samples to equilibrate to room temperature for 30 minutes before serving.
- Evaluation Procedure:
 - Panelists evaluate samples individually in sensory booths.
 - Aroma Evaluation: Panelists remove the lid, sniff the sample using a consistent technique (e.g., three short sniffs), and rate the intensity of each attribute in the lexicon on the provided line scale.
 - Palate Cleansing: Panelists cleanse their palate with water and an unsalted cracker, waiting 60 seconds.
 - Flavor Evaluation: Panelists take a defined amount of the sample (e.g., 5 mL) into their mouth, hold for 10 seconds, and then expectorate. They rate the intensity of each flavor and mouthfeel attribute on the line scale.
 - A 2-minute break is required between samples.
- Data Analysis:
 - Measure the distance from the left anchor of the line scale for each rating to generate quantitative data.
 - Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between the sample and the control and to assess panelist performance.
 - Generate a spider web plot to visualize the sensory profile of **isocaryophyllene**.

Protocol 2: Stability Testing in a Food Matrix (e.g., Clear Beverage)

Objective: To evaluate the chemical stability of **isocaryophyllene** in a liquid food matrix under accelerated storage conditions.

Materials:

- **Isocaryophyllene** ($\geq 95\%$ purity)
- Model beverage system (e.g., 10% sucrose, 0.15% citric acid in water, pH 3.5)
- Amber glass bottles with airtight caps
- Environmental stability chambers
- Gas Chromatograph with Mass Spectrometer (GC-MS)
- Internal standard (e.g., n-eicosane)

Methodology:

- Sample Preparation:
 - Prepare the model beverage and spike with **isocaryophyllene** to a target concentration (e.g., 10 ppm). An emulsifier (e.g., 0.1% Tween 80) will be required.
 - Spike a subset of samples with the internal standard.
 - Aliquot the beverage into amber glass bottles, leaving minimal headspace, and seal tightly.
- Storage Conditions:
 - Store samples under the following conditions:
 - Control: 4°C in the dark.
 - Accelerated 1: 25°C / 60% RH in the dark.

- Accelerated 2: 40°C / 75% RH in the dark.
- Light Exposure: 25°C under constant fluorescent light.
- Time Points:
 - Pull triplicate samples from each condition at Time 0, Week 1, Week 2, Week 4, Week 8, and Week 12.
- Analytical Procedure (Quantification):
 - At each time point, extract the **isocaryophyllene** from the beverage matrix.
 - Extraction: Use liquid-liquid extraction with hexane or solid-phase microextraction (SPME). For liquid-liquid extraction, mix 10 mL of the beverage with 5 mL of hexane, vortex for 2 minutes, centrifuge, and collect the hexane layer.
 - Analyze the extract using the GC-MS method detailed in Protocol 3.
- Data Analysis:
 - Calculate the concentration of **isocaryophyllene** at each time point relative to Time 0.
 - Plot the percentage of **isocaryophyllene** remaining versus time for each storage condition.
 - Determine the degradation kinetics and estimate the shelf-life under normal conditions using the data from accelerated storage.
 - Concurrently, perform sensory evaluation (triangle test) to determine if any degradation has produced a perceptible off-flavor.

Protocol 3: Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To develop a validated method for the quantification of **isocaryophyllene** in a food matrix.

Materials:

- Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
- Capillary column suitable for terpenes (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
- **Isocaryophyllene** analytical standard (≥98% purity)
- Internal Standard (IS), e.g., n-eicosane or isobutyl-2-undecylenate
- Hexane (HPLC grade)
- Sodium sulfate (anhydrous)

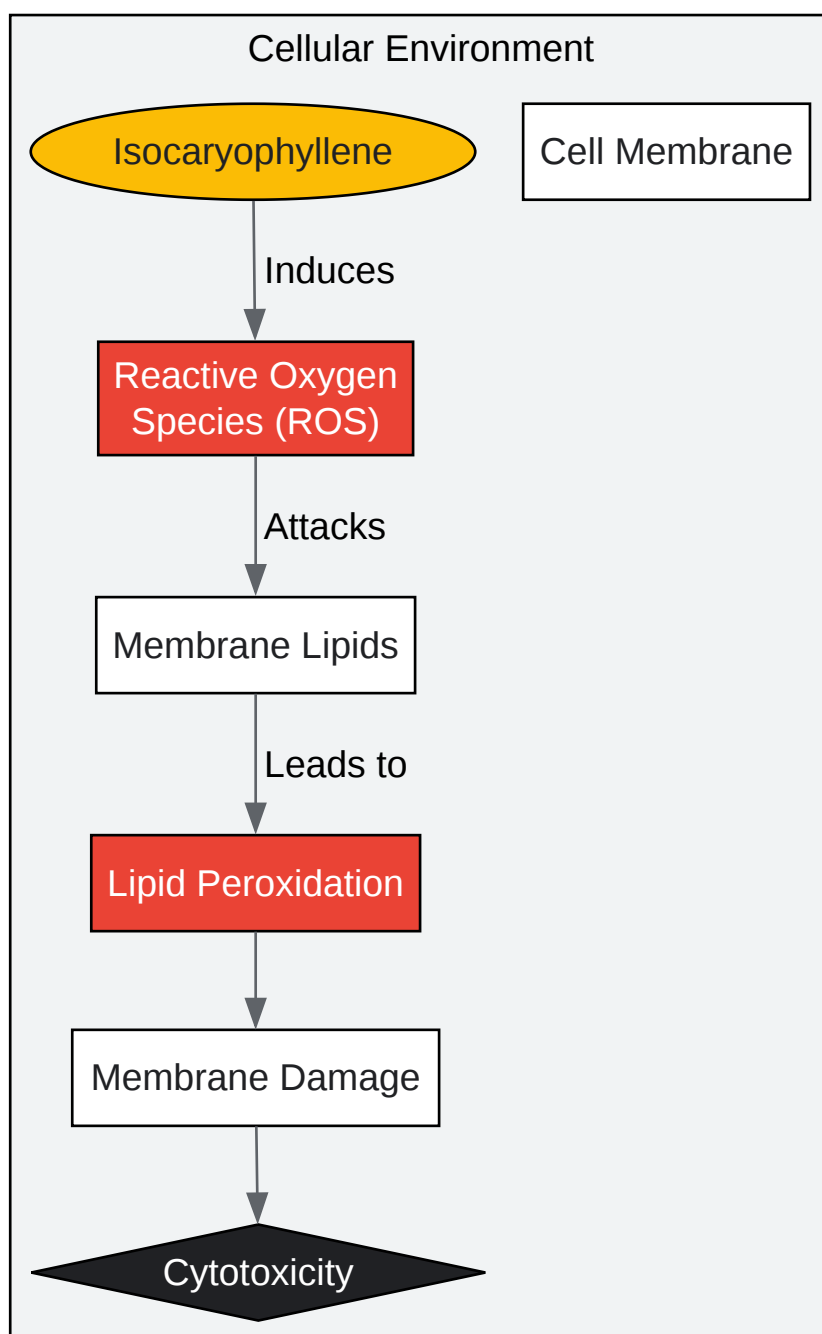
Methodology:

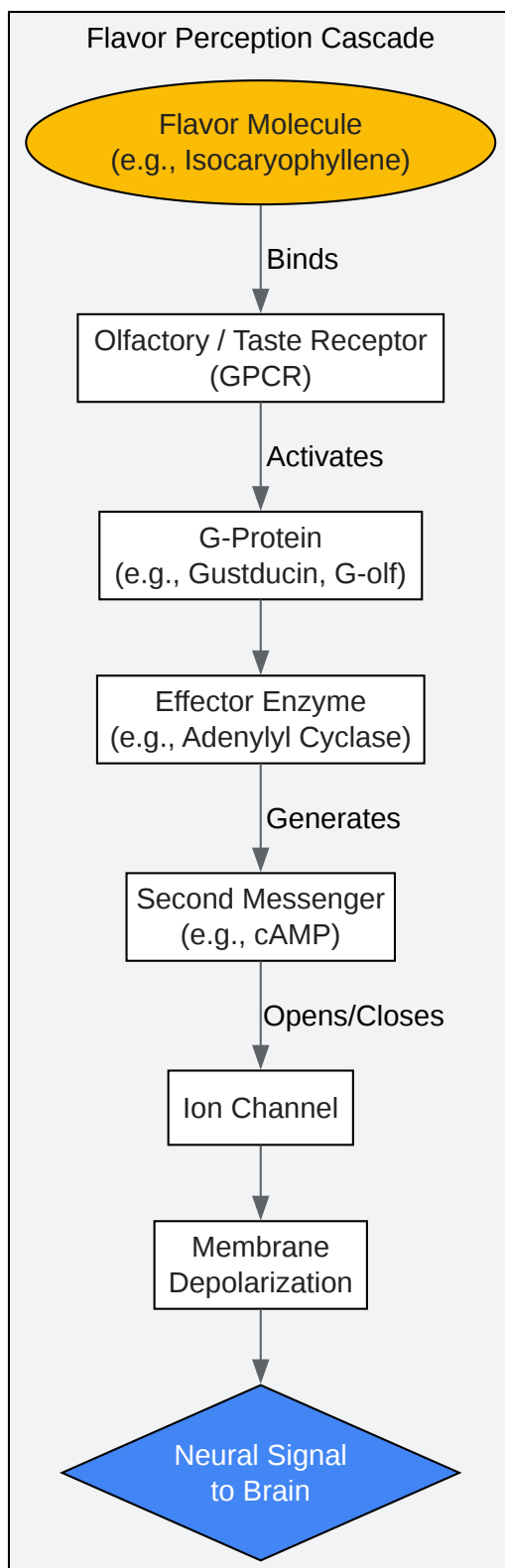
- Preparation of Standards:
 - Prepare a stock solution of **isocaryophyllene** (1000 µg/mL) in hexane.
 - Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected sample concentration range (e.g., 0.1 to 20 µg/mL).
 - Spike each calibration standard and all samples with the internal standard at a constant concentration (e.g., 5 µg/mL).
- Sample Preparation (from Protocol 2):
 - Take the hexane extract obtained from the stability study.
 - Dry the extract by passing it through a small column of anhydrous sodium sulfate.
 - Concentrate or dilute the sample as necessary to fall within the calibration range.
- GC-MS Instrumental Parameters:
 - Inlet: 250°C, Splitless mode.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 5°C/min to 180°C. Ramp at 20°C/min to 280°C, hold for 5 min.
- MS Transfer Line: 280°C.
- Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
- MS Acquisition: Scan mode (m/z 40-400) for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode. Select characteristic, abundant ions for **isocaryophyllene** (e.g., m/z 69, 93, 133, 204) and the internal standard.
- Validation and Quantification:
 - Linearity: Analyze the calibration standards in triplicate and plot the ratio of the peak area of **isocaryophyllene** to the peak area of the IS against the concentration. The calibration curve should have a correlation coefficient (R^2) > 0.995.
 - Quantification: Inject the prepared sample extract into the GC-MS. Calculate the concentration based on the peak area ratio and the linear regression equation from the calibration curve.
 - Validation Parameters: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ), accuracy (via spike recovery), and precision (repeatability and intermediate precision).

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the evaluation of **isocaryophyllene**.





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